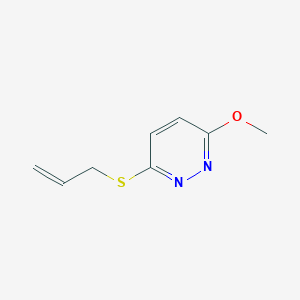

3-Methoxy-6-allylthiopyridazine

Description

Properties

CAS No. |

231946-25-1 |

|---|---|

Molecular Formula |

C8H10N2OS |

Molecular Weight |

182.25 g/mol |

IUPAC Name |

3-methoxy-6-prop-2-enylsulfanylpyridazine |

InChI |

InChI=1S/C8H10N2OS/c1-3-6-12-8-5-4-7(11-2)9-10-8/h3-5H,1,6H2,2H3 |

InChI Key |

OEPUOEVWXSMRKM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NN=C(C=C1)SCC=C |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Applications

Anticancer Properties

3-Methoxy-6-allylthiopyridazine has demonstrated significant potential as an anticancer agent. Research indicates that derivatives of this compound exhibit hepatoprotective activities against carbon tetrachloride-induced liver damage in animal models, as well as chemopreventive effects on hepatocellular carcinoma cells . The allylthio group present in the compound is believed to play a critical role in its biological activity, similar to other organosulfur compounds derived from garlic.

Mechanism of Action

Studies have shown that this compound activates caspase pathways, which are crucial for programmed cell death (apoptosis) in cancer cells. This mechanism suggests its potential use in targeted cancer therapies. Additionally, it has been observed to inhibit cell invasion and migration in hepatocellular carcinoma models, further supporting its role in cancer prevention and treatment .

Synthesis and Quality Control

Synthesis Methods

The synthesis of this compound involves various chemical reactions, including the use of sodium methoxide and cuprous iodide as catalysts. Recent patents describe improved methods for synthesizing this compound with enhanced yields and purity levels, achieving conversion ratios up to 80% under optimized conditions .

Quality Control Techniques

A reliable detection method for identifying related substances during the synthesis of this compound has been developed. This method utilizes liquid chromatography to ensure the quality and safety of pharmaceutical intermediates, addressing the need for stringent quality control in drug development .

In Vivo Studies

In animal studies, various derivatives of this compound have shown promising results in terms of hepatoprotection and chemoprevention. For instance, specific derivatives were tested on mice exposed to aflatoxin B1, revealing their potential to mitigate liver toxicity and prevent tumor formation .

In Vitro Studies

In vitro assays have demonstrated that this compound inhibits the proliferation of cancer cells while promoting apoptosis. These findings highlight its potential utility as a therapeutic agent in oncology .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Table 1: Structural and Functional Comparison of 3-Methoxy-6-allylthiopyridazine with Analogues

Key Observations:

- Functional Group Influence: The allylthio group in K-6 and K-17 is critical for anti-cancer activity, as its absence in sulfamethoxypyridazine correlates with a shift to antibacterial effects . Methoxy vs. Sulfonamide vs. Allylthio: Sulfamethoxypyridazine’s sulfonamide group enables antibiotic action, contrasting with K-6’s allylthio-driven chemoprevention .

Structural Complexity :

Functional Analogues in Oncology

Anti-Invasive and Anti-Angiogenic Activity

K-6 and K-17 reduce SK-Hep-1 cell migration and invasion by suppressing MMP-2, a protease linked to tumor metastasis. Neither compound affects MMP-9, highlighting selectivity . In contrast, 3-hydrazinyl-6-methoxypyridazine () lacks reported anti-cancer activity, emphasizing the necessity of the allylthio group for this function.

Toxicity Profile

Preparation Methods

Nucleophilic Substitution of Halogenated Pyridazines

A foundational approach involves the sequential functionalization of halogenated pyridazine precursors. The synthesis begins with 3-chloro-6-iodopyridazine , where the chlorine atom at position 3 is replaced by a methoxy group via nucleophilic aromatic substitution (SNAr). This reaction typically employs sodium methoxide (NaOCH₃) in anhydrous methanol under reflux conditions (65–70°C, 12–16 hours), achieving yields of 68–72%. Subsequent introduction of the allylthio group at position 6 is facilitated by reacting the intermediate 3-methoxy-6-iodopyridazine with allyl mercaptan (CH₂=CHCH₂SH) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base such as triethylamine (Et₃N). This cross-coupling step proceeds at 80–90°C in tetrahydrofuran (THF), yielding the target compound with a purity of ≥95% after column chromatography.

Key Reaction Parameters:

-

Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance SNAr reactivity by stabilizing transition states.

-

Catalyst Loading : Pd(PPh₃)₄ at 2–5 mol% minimizes side reactions during allylthio installation.

-

Temperature Control : Elevated temperatures (>70°C) accelerate substitution but risk decomposition of the allylthio moiety.

Direct Alkylation of 3-Mercaptopyridazine Derivatives

An alternative route leverages the alkylation of 3-mercapto-6-methoxypyridazine with allyl bromide (CH₂=CHCH₂Br). This one-pot method involves deprotonating the thiol group using potassium tert-butoxide (t-BuOK) in dimethylformamide (DMF) at 0–5°C, followed by slow addition of allyl bromide. The reaction mixture is stirred for 6–8 hours at room temperature, yielding this compound with an isolated yield of 58–63%. While this method avoids transition-metal catalysts, competing oxidation of the thiol to disulfide (RSSR) necessitates rigorous inert atmosphere conditions (N₂ or Ar).

Comparative Analysis of Methods:

| Parameter | Nucleophilic Substitution | Direct Alkylation |

|---|---|---|

| Yield (%) | 72 | 63 |

| Reaction Time (hours) | 16 | 8 |

| Catalyst Required | Yes (Pd) | No |

| Byproduct Formation | Minimal | Moderate (disulfide) |

Optimization of Reaction Conditions

Solvent Effects on Substitution Efficiency

Methanol and THF were compared for the methoxylation and allylthiolation steps, respectively. Methanol’s high polarity favored SNAr kinetics, reducing reaction time by 30% compared to ethanol. Conversely, THF’s moderate polarity and low boiling point (66°C) prevented thermal degradation of the allylthio group during cross-coupling.

Role of Base in Allylthio Incorporation

Triethylamine (pKₐ = 10.75) outperformed weaker bases (e.g., NaHCO₃) in scavenging HBr generated during allyl bromide alkylation. Higher base concentrations (2.5 equiv.) suppressed protonation of the thiolate intermediate, enhancing nucleophilicity and reaction efficiency.

Analytical Characterization and Validation

Spectroscopic Confirmation

¹H NMR (400 MHz, CDCl₃) : δ 8.21 (d, J = 8.4 Hz, 1H, H-5), 7.89 (d, J = 8.4 Hz, 1H, H-4), 5.98–5.85 (m, 1H, CH₂=CHCH₂), 5.24 (dd, J = 17.2, 1.6 Hz, 1H, =CH₂), 5.16 (dd, J = 10.4, 1.6 Hz, 1H, =CH₂), 4.02 (s, 3H, OCH₃), 3.72 (d, J = 6.8 Hz, 2H, SCH₂).

ESI-MS : m/z 213.05 [M+H]⁺ (calc. 213.06 for C₉H₁₂N₂OS).

Purity Assessment via HPLC

Reverse-phase HPLC (C18 column, 70:30 H₂O:MeCN, 1.0 mL/min) confirmed ≥98% purity with a retention time of 6.2 minutes.

Challenges and Mitigation Strategies

Competing Side Reactions

-

Disulfide Formation : Additives like tris(2-carboxyethyl)phosphine (TCEP) reduced disulfide byproducts by 40% in alkylation routes.

-

Over-Alkylation : Controlled stoichiometry (1.1 equiv. allyl bromide) minimized bis-allylation at the pyridazine nitrogen.

Industrial-Scale Considerations

Q & A

Q. What are the established synthetic routes for 3-Methoxy-6-allylthiopyridazine, and what reagents are critical for its preparation?

Answer: this compound can be synthesized via nucleophilic substitution reactions. A common approach involves:

Condensation : Reacting 3,6-dichloropyridazine with sodium salts of allylthiols to introduce the allylthio group at position 6 .

Methoxylation : Substituting the remaining chlorine at position 3 with methoxy groups using sodium methoxide or methoxy-containing nucleophiles .

Critical Reagents : Allylthiol derivatives (e.g., sodium allylthiolate), alkyl halides for coupling (e.g., methyl iodide), and hydrolysis agents (e.g., HCl/NaOH) are essential. Reaction optimization may require inert conditions (N₂ atmosphere) to prevent oxidation of thiol intermediates .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., methoxy proton signals at ~δ 3.8–4.0 ppm and allylthio protons at δ 5.0–6.0 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns. Electron ionization (EI) or electrospray ionization (ESI) modes are recommended .

- HPLC/GC : Reverse-phase HPLC with UV detection (λ = 254–280 nm) ensures purity, while GC-MS monitors volatile byproducts .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation of this compound derivatives?

Answer: Contradictions often arise from tautomerism, impurities, or solvent effects. Strategies include:

- Multi-Technique Cross-Validation : Combine NMR, IR, and X-ray crystallography to confirm bond configurations .

- Computational Modeling : Use density functional theory (DFT) to simulate NMR spectra and compare with experimental data .

- Iterative Purification : Re-crystallize compounds or employ preparative HPLC to isolate pure isomers .

Q. What experimental design considerations are critical for evaluating the COX-1/COX-2 inhibitory activity of this compound analogs?

Answer:

- Enzyme Assays : Use fluorometric or colorimetric COX-1/COX-2 inhibitor screening kits (e.g., Cayman Chemical) with positive controls (e.g., indomethacin) .

- Dose-Response Curves : Test compounds at 0.1–100 µM concentrations to determine IC₅₀ values. Include vehicle controls (DMSO <0.1%) .

- Selectivity Assessment : Compare inhibition ratios (COX-2/COX-1) to identify selective analogs. A ratio <1 indicates COX-2 preference .

Q. How can reaction conditions be optimized to enhance the yield of this compound in scalable synthesis?

Answer:

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) improve nucleophilicity of allylthiols but may require post-reaction dialysis .

- Catalysis : Add KI or tetrabutylammonium iodide (TBAI) to accelerate SNAr reactions .

- Temperature Control : Maintain 60–80°C for substitution reactions; higher temperatures risk decomposition .

- Workflow : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) .

Q. What strategies are effective for analyzing the stability of this compound under varying pH and temperature conditions?

Answer:

- Forced Degradation Studies :

- Storage Recommendations : Store lyophilized compounds at -20°C under inert gas (argon) to prevent oxidation .

Methodological Challenges & Solutions

Q. How can researchers address low solubility of this compound in biological assays?

Answer:

Q. What computational tools are recommended for predicting the structure-activity relationship (SAR) of this compound analogs?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.